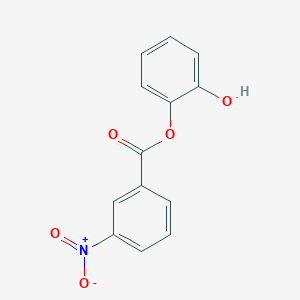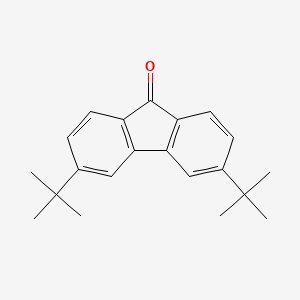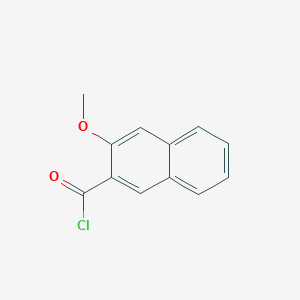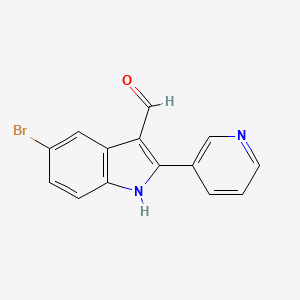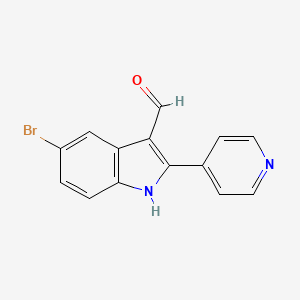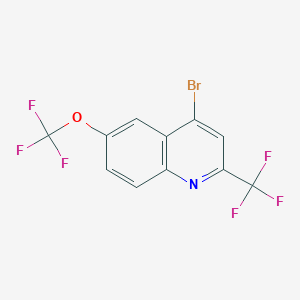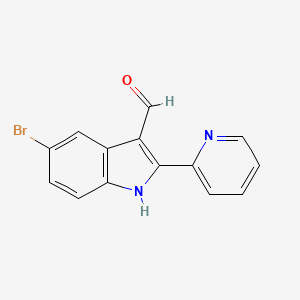
5-Bromo-2-(pyridin-2-yl)-1H-indole-3-carbaldehyde
Vue d'ensemble
Description
Applications De Recherche Scientifique
Crystallography and Molecular Structure Analysis
5-Bromo-2-(pyridin-2-yl)-1H-indole-3-carbaldehyde has been utilized in the field of crystallography and molecular structure analysis. One study involved the condensation reaction of 5-bromo-1H-indole-3-carbaldehyde with other compounds, leading to the formation of a complex with good thermal stability. The compound's structure was confirmed through X-ray single crystal diffraction, and its molecular interactions were analyzed using Hirshfeld surface analysis and various spectroscopic methods (Barakat et al., 2017).
Synthesis of New Compounds
The compound has been a key player in synthesizing new chemical entities with potential biological activities. For instance, it has been used to synthesize new 1,2,4-triazoles, which were then evaluated for their antimicrobial activities (Bayrak et al., 2009). Another study involved its reaction to produce molecules paired by aminocarbonyl hydrogen bonds, which formed ribbons linked by additional hydrogen bonds (Ali, Halim, & Ng, 2005).
Medicinal Chemistry and Drug Synthesis
In the realm of medicinal chemistry, this compound has been used as a precursor or a building block for synthesizing various compounds with potential medicinal properties. It has been involved in the synthesis of compounds evaluated for antimicrobial and enzyme activity. For example, a study synthesized 4(1H-Indol-3-yl)-2-Thioxopyridine derivatives from this compound and evaluated them as antimicrobial agents and for enzyme activity (Attaby, Ramla, & Gouda, 2007).
Antioxidant and Toxicity Studies
A notable application of this compound is in toxicity and antioxidant studies. A specific hydrazone was synthesized from 5-bromo-1H-indole-3-carbaldehyde and evaluated for acute toxicity and antioxidant activity, demonstrating low toxicity and significant superoxide anion scavenging effect (Mokhnache et al., 2019).
Catalytic Applications
Moreover, the compound has been utilized in the synthesis of catalysts. For instance, derivatives of 1-Pyridin-2-ylmethyl-1H-indole-3-carbaldehyde were synthesized and used to create palladacycles, which were then employed as catalysts in various chemical reactions (Singh et al., 2017).
Synthesis of Heterocycles
The compound has been central in the synthesis of heterocycles, such as pyridines and thienopyridines, which have various applications in the chemical and pharmaceutical industries (Dotsenko & Krivokolysko, 2017).
Mécanisme D'action
Target of Action
It’s worth noting that compounds with similar structures have been used in the synthesis of certain anthranilamide compounds, which are of interest as insecticides .
Mode of Action
Similar compounds have been known to interact with their targets, leading to changes at the molecular level .
Result of Action
Related compounds have been used in the synthesis of certain anthranilamide compounds, which are known to have insecticidal properties .
Propriétés
IUPAC Name |
5-bromo-2-pyridin-2-yl-1H-indole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN2O/c15-9-4-5-12-10(7-9)11(8-18)14(17-12)13-3-1-2-6-16-13/h1-8,17H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCBFPMCIMUAPDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=C(C3=C(N2)C=CC(=C3)Br)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 2-(6'-cyano-5'-oxo-2',3'-dihydro-5'h-spiro[1,3-dioxolane-2,1'-indolizin]-7'-yl)butanoate](/img/structure/B3145935.png)

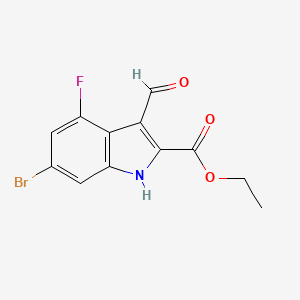
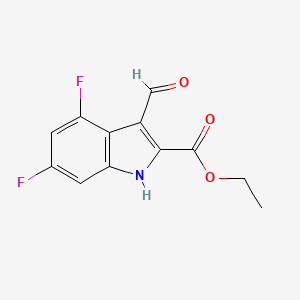
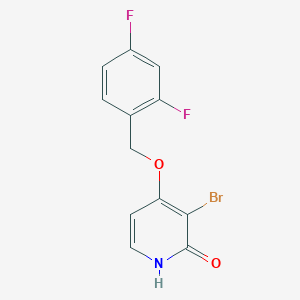

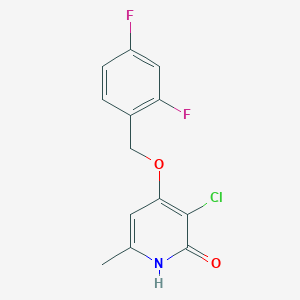
![2,2-dimethyl-1a,7b-dihydro-2H-oxireno[c]chromene](/img/structure/B3145994.png)
